molecular formula C9H15FO B3059175 {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol CAS No. 94994-16-8

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol

Cat. No.: B3059175
CAS No.: 94994-16-8
M. Wt: 158.21
InChI Key: WWKUGIQZXDAIDG-UHFFFAOYSA-N
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Description

{4-Fluorobicyclo[222]octan-1-yl}methanol is an organic compound with the molecular formula C9H15FO It is a fluorinated derivative of bicyclo[222]octane, featuring a hydroxymethyl group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol typically involves the fluorination of bicyclo[2.2.2]octane derivatives followed by the introduction of a hydroxymethyl group. One common method includes the following steps:

    Fluorination: Bicyclo[2.2.2]octane is subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions.

    Hydroxymethylation: The fluorinated intermediate is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding fluorinated alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of {4-Fluorobicyclo[2.2.2]octan-1-yl}carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying biological systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octan-1-ylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluorobicyclo[2.2.2]octane:

Uniqueness

{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-fluoro-1-bicyclo[2.2.2]octanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKUGIQZXDAIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280109
Record name 4-Fluorobicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-16-8
Record name 4-Fluorobicyclo[2.2.2]octane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94994-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobicyclo[2.2.2]octane-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol
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{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol

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